molecular formula C14H14N2O4 B2930182 ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 339106-26-2

ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate

Cat. No.: B2930182
CAS No.: 339106-26-2
M. Wt: 274.276
InChI Key: RFCOOHJJRXUQLV-KTKRTIGZSA-N
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Description

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a complex organic molecule with significant applications in scientific research and industry. It features a unique structure that includes a cyano group, a methoxyphenylamino moiety, and an oxobutenoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be synthesized through a multi-step process involving several key reagents and catalysts. One common method involves the condensation of ethyl acetoacetate with 4-methoxyaniline, followed by a cyanation reaction to introduce the cyano group. The reaction conditions typically include:

  • Solvent: : Ethanol or methanol

  • Catalyst: : Base such as sodium methoxide or potassium carbonate

  • Temperature: : Reflux conditions, typically 60-80°C

  • Reaction Time: : Several hours to ensure complete conversion

Industrial Production Methods

For large-scale production, an optimized synthesis pathway is employed, often involving automated reactors and continuous flow systems to enhance efficiency. The choice of solvents and catalysts may vary to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate undergoes various chemical reactions, including:

  • Oxidation: : Can form nitro derivatives or other oxidized forms.

  • Reduction: : Leads to the formation of amines or alcohols.

  • Substitution: : Aromatic substitution reactions can occur, especially on the methoxyphenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Catalysts for Substitution: : Ferric chloride, aluminum chloride

Major Products Formed

  • Oxidation: Formation of ethyl (3Z)-3-cyano-4-[(4-nitrophenyl)amino]-2-oxobut-3-enoate

  • Reduction: Formation of ethyl (3Z)-3-cyano-4-[(4-aminophenyl)amino]-2-oxobut-3-enoate

  • Substitution: Various substituted derivatives on the phenyl ring

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various bioactive molecules. Its functional groups allow for further modifications.

Biology and Medicine

It exhibits potential biological activity, making it a candidate for drug development. It has been studied for its possible use as an enzyme inhibitor and in anti-cancer research.

Industry

In industrial settings, it is used in the manufacture of advanced materials, including specialized polymers and dyes, owing to its unique structure.

Mechanism of Action

Molecular Targets

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and electronic effects due to its functional groups.

Pathways Involved

It can inhibit certain enzymatic pathways by mimicking the substrate or binding to the active site, thereby blocking the enzyme's activity.

Comparison with Similar Compounds

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be compared with similar compounds like:

  • Ethyl 3-cyano-4-(4-aminophenyl)-2-oxobut-3-enoate: : Similar but without the methoxy group, altering its reactivity and biological properties.

  • Ethyl (3Z)-3-cyano-4-[(4-hydroxyphenyl)amino]-2-oxobut-3-enoate: : Contains a hydroxyl group instead, changing its polarity and hydrogen-bonding ability.

These analogs highlight the compound's unique electronic and steric properties, contributing to its specific reactivity and application potential.

Properties

IUPAC Name

ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCOOHJJRXUQLV-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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